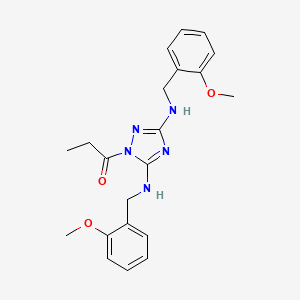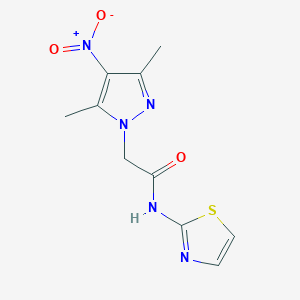
N,N'-bis(2-methoxybenzyl)-1-propionyl-1H-1,2,4-triazole-3,5-diamine
Descripción general
Descripción
N,N'-bis(2-methoxybenzyl)-1-propionyl-1H-1,2,4-triazole-3,5-diamine, also known as BPTD, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. BPTD belongs to the class of triazole derivatives and has been studied extensively for its biological properties.
Mecanismo De Acción
The mechanism of action of N,N'-bis(2-methoxybenzyl)-1-propionyl-1H-1,2,4-triazole-3,5-diamine is not fully understood, but it is believed to act through multiple pathways. N,N'-bis(2-methoxybenzyl)-1-propionyl-1H-1,2,4-triazole-3,5-diamine has been shown to inhibit the activity of enzymes such as topoisomerase II and protein kinase C, which are involved in cell proliferation and survival. It has also been shown to modulate the activity of ion channels and receptors, which are involved in neurotransmission and signal transduction.
Biochemical and Physiological Effects:
N,N'-bis(2-methoxybenzyl)-1-propionyl-1H-1,2,4-triazole-3,5-diamine has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. N,N'-bis(2-methoxybenzyl)-1-propionyl-1H-1,2,4-triazole-3,5-diamine has also been shown to inhibit the aggregation of amyloid-beta peptides, which are involved in the pathogenesis of Alzheimer's disease. Additionally, N,N'-bis(2-methoxybenzyl)-1-propionyl-1H-1,2,4-triazole-3,5-diamine has been shown to modulate the activity of ion channels and receptors, which are involved in neurotransmission and signal transduction.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N,N'-bis(2-methoxybenzyl)-1-propionyl-1H-1,2,4-triazole-3,5-diamine has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized and purified. It has also been shown to exhibit potent biological activity, making it a useful tool for studying various biological processes. However, N,N'-bis(2-methoxybenzyl)-1-propionyl-1H-1,2,4-triazole-3,5-diamine also has some limitations for lab experiments. It has low solubility in water, which can make it difficult to use in certain assays. Additionally, its mechanism of action is not fully understood, which can make it challenging to interpret experimental results.
Direcciones Futuras
There are several future directions for research on N,N'-bis(2-methoxybenzyl)-1-propionyl-1H-1,2,4-triazole-3,5-diamine. One area of interest is the development of N,N'-bis(2-methoxybenzyl)-1-propionyl-1H-1,2,4-triazole-3,5-diamine derivatives with improved solubility and potency. Another area of interest is the investigation of N,N'-bis(2-methoxybenzyl)-1-propionyl-1H-1,2,4-triazole-3,5-diamine's potential use in the treatment of other diseases, such as Parkinson's disease and Huntington's disease. Additionally, further studies are needed to fully elucidate the mechanism of action of N,N'-bis(2-methoxybenzyl)-1-propionyl-1H-1,2,4-triazole-3,5-diamine and its potential therapeutic applications.
Aplicaciones Científicas De Investigación
N,N'-bis(2-methoxybenzyl)-1-propionyl-1H-1,2,4-triazole-3,5-diamine has been studied extensively for its therapeutic potential in various scientific research applications. It has been shown to exhibit anticancer activity by inhibiting the proliferation of cancer cells and inducing apoptosis. N,N'-bis(2-methoxybenzyl)-1-propionyl-1H-1,2,4-triazole-3,5-diamine has also been studied for its potential use in the treatment of Alzheimer's disease, as it has been shown to inhibit the aggregation of amyloid-beta peptides.
Propiedades
IUPAC Name |
1-[3,5-bis[(2-methoxyphenyl)methylamino]-1,2,4-triazol-1-yl]propan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N5O3/c1-4-19(27)26-21(23-14-16-10-6-8-12-18(16)29-3)24-20(25-26)22-13-15-9-5-7-11-17(15)28-2/h5-12H,4,13-14H2,1-3H3,(H2,22,23,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGSFVJYMAYAFSZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N1C(=NC(=N1)NCC2=CC=CC=C2OC)NCC3=CC=CC=C3OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-{[4-anilino-6-(4-morpholinyl)-1,3,5-triazin-2-yl]thio}-N-(2-methylphenyl)acetamide](/img/structure/B3606150.png)
![2-{[5-benzyl-4-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]thio}-N-[4-(4-morpholinyl)phenyl]acetamide](/img/structure/B3606153.png)
![2-imino-3-(1,3-thiazol-2-yl)-5-({5-[3-(trifluoromethyl)phenyl]-2-furyl}methylene)-1,3-thiazolidin-4-one](/img/structure/B3606158.png)
![N-({[2-(4-methoxyphenyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)-3,5-dimethylbenzamide](/img/structure/B3606164.png)
![3-bromo-N-[2-(1-pyrrolidinyl)-5-(trifluoromethyl)phenyl]benzamide](/img/structure/B3606177.png)
![2-(4-methoxyphenyl)-5,6-dihydro-7H-[1,2,4]triazolo[5,1-b][1,3]thiazin-7-one](/img/structure/B3606182.png)

![4-{[5-(2-fluorophenyl)-2H-tetrazol-2-yl]methyl}-6-morpholin-4-yl-1,3,5-triazin-2-amine](/img/structure/B3606199.png)
![3-(3-bromophenyl)-5-[(2,5-dimethylphenoxy)methyl]-1,2,4-oxadiazole](/img/structure/B3606206.png)
![2-{[4-allyl-5-(2-thienyl)-4H-1,2,4-triazol-3-yl]thio}-N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide](/img/structure/B3606214.png)
![4-[5-[4-(dimethylamino)benzylidene]-2,4,6-trioxotetrahydropyrimidin-1(2H)-yl]benzoic acid](/img/structure/B3606225.png)
![2-{[4-ethyl-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]thio}-1-(3-nitrophenyl)ethanone](/img/structure/B3606234.png)
![5-[4-(diethylamino)benzylidene]-1-(4-fluorobenzyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B3606237.png)
![3-allyl-6-iodo-2-{[2-oxo-2-(1-piperidinyl)ethyl]thio}-4(3H)-quinazolinone](/img/structure/B3606243.png)